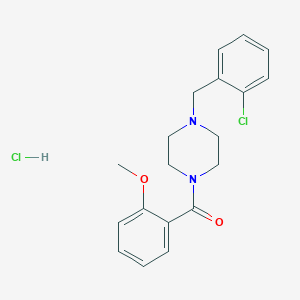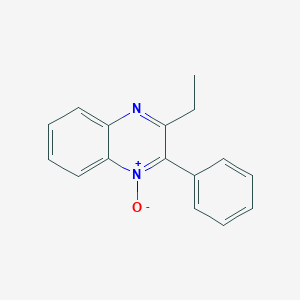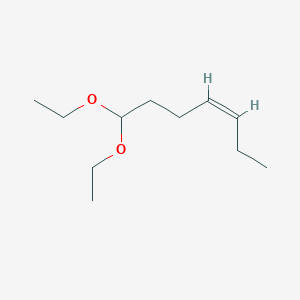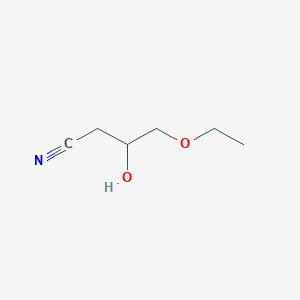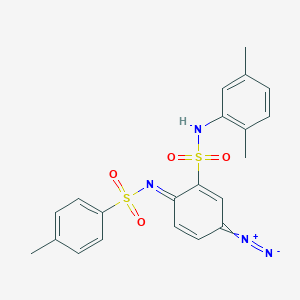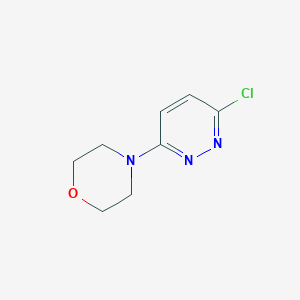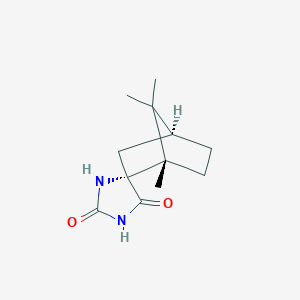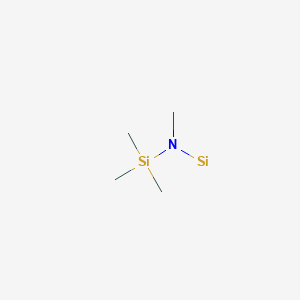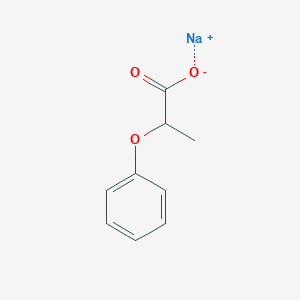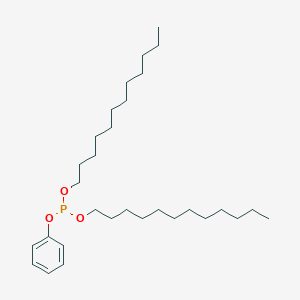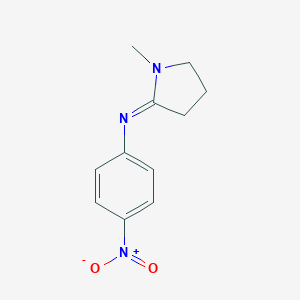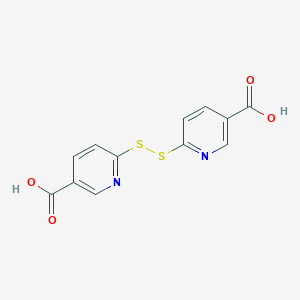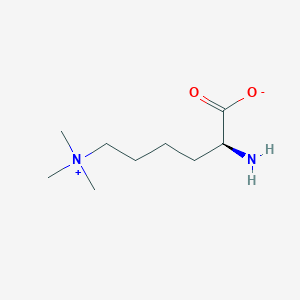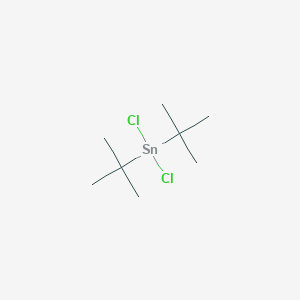
Di-tert-butyldichlorostannane
Descripción general
Descripción
Di-tert-butyldichlorostannane is a chemical compound that is part of the organotin family, which are compounds containing tin bonded to organic groups. While the provided papers do not directly discuss di-tert-butyldichlorostannane, they do provide insights into the chemistry of related tert-butyl compounds and organotin chemistry, which can be used to infer properties and reactivity of di-tert-butyldichlorostannane.
Synthesis Analysis
The synthesis of organotin compounds often involves the use of tert-butyl groups to stabilize the tin center during the reaction. For example, the synthesis of tetrakis(di-tert-butylmethylsilyl)distannene involves the coupling reaction of a tert-butyl containing compound with tin chloride . Similarly, di-tert-butyltin oxide reacts with dichlorides to form mixed distannoxanes . These methods suggest that di-tert-butyldichlorostannane could be synthesized through reactions involving tert-butyl groups and tin precursors.
Molecular Structure Analysis
The molecular structure of organotin compounds can be quite complex, as seen in the X-ray analysis of tetrakis(di-tert-butylmethylsilyl)distannene, which revealed a short Sn=Sn double bond and a highly twisted geometry . The structure of mixed distannoxanes also shows the versatility of tin in forming various bonding arrangements . These studies indicate that di-tert-butyldichlorostannane would likely have a unique and potentially complex molecular structure.
Chemical Reactions Analysis
Organotin compounds participate in a variety of chemical reactions. For instance, tetrakis(di-tert-butylmethylsilyl)distannene reacts with CCl4 to produce dichlorodistannane, which implies that similar compounds like di-tert-butyldichlorostannane could engage in halogenation reactions . The reactivity of tert-butyl groups in multicomponent reactions, as seen with tert-butyl nitrite , also suggests that di-tert-butyldichlorostannane could be reactive towards nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds are influenced by the organic groups attached to the tin. For example, the tert-butyl group is known to increase lipophilicity and decrease metabolic stability in bioactive compounds . This implies that di-tert-butyldichlorostannane may exhibit increased lipophilicity due to the presence of tert-butyl groups. Additionally, the solid-state and solution dynamics of organotin systems, such as those observed in distannoxane dimers , suggest that di-tert-butyldichlorostannane may also display interesting behavior in different states.
Aplicaciones Científicas De Investigación
1. Electron Diffraction Study
- Application Summary: Di-tert-butyldichlorostannane was used in an electron diffraction study to determine its molecular structure in the gas phase .
- Results: The study was able to determine the molecular structure of di-tert-butyldichlorostannane in the gas phase .
2. Synthesis of Modified Polystyrene
- Application Summary: Di-tert-butyldichlorostannane was used in the synthesis of 2,6-di-tert-butylphenol modified polystyrene, which has antioxidative properties .
- Methods of Application: The modified polystyrene was synthesized from chloromethylated polystyrene with 2,6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction .
- Results: The synthesized product, PS-2,6-DTBP, showed excellent capability in scavenging O2−· and DPPH·, and effectively inhibited the oxidation of benzaldehyde .
3. Oxygen Sensing and OLED Applications
- Application Summary: Di-tert-butyl-dimethylacridinyl disubstituted oxygafluorene, which can be synthesized using Di-tert-butyldichlorostannane, exhibits long-lived deep-blue delayed fluorescence. This property makes it useful in oxygen sensing and organic light-emitting diodes (OLEDs) .
- Methods of Application: The compound was dispersed under a nitrogen atmosphere in an inert polymer. Its thermally activated delayed fluorescence (TADF) intensity decreased by 14 times when the sample was placed under an oxygen environment, showing its potential for optical sensing of oxygen .
- Results: The optical sensor demonstrated oxygen sensitivity of up to approximately 30,000 ppm with a Stern–Volmer constant KSV of 5.26 × 10 −5 ppm −1. When used as a thermally activated delay fluorescence emitter in OLEDs, an electroluminescence spectrum with a peak wavelength at 446 nm and full width at half maximum of 62 nm was observed .
Propiedades
IUPAC Name |
ditert-butyl(dichloro)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGCFRJASNUIPX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Sn](C(C)(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173048 | |
| Record name | Di-tert-butyldichlorostannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyldichlorostannane | |
CAS RN |
19429-30-2 | |
| Record name | Dichlorobis(1,1-dimethylethyl)stannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19429-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyldichlorostannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019429302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butyldichlorostannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyldichlorostannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


